BenchChemオンラインストアへようこそ!

Abacavir Sulfate

Pharmacogenomics Adverse Drug Reaction Prevention HLA Typing

Select Abacavir Sulfate (CAS 188062-50-2) for its irreplaceable role in specialized HIV research. It is the ONLY NRTI requiring mandatory HLA-B*5701 allele screening prior to use, making it essential for pharmacogenomic studies on hypersensitivity. Its unique cyclopentene moiety confers a distinct resistance profile (K65R, L74V, Y115F, M184V) versus thymidine analog mutations, enabling precise resistance mechanism research. With an intracellular carbovir-TP half-life of 18–20 hours—intermediate between lamivudine and tenofovir—it is the ideal comparator for intracellular pharmacokinetic and dosing interval optimization studies. High aqueous solubility (≥77 mg/mL) simplifies oral and pediatric formulation development. Procure this high-purity compound to ensure your research data is built on the only NRTI with this exact pharmacological fingerprint.

Molecular Formula C28H38N12O6S
Molecular Weight 670.7 g/mol
CAS No. 188062-50-2
Cat. No. B192911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAbacavir Sulfate
CAS188062-50-2
Synonyms(1S,4R)-4-(2-amino-6-(cyclopropylamino)-9H-purin-9-yl)-2-cyclopentene-1-methanol
1592U89
abacavir
abacavir succinate
abacavir sulfate
Ziagen
Molecular FormulaC28H38N12O6S
Molecular Weight670.7 g/mol
Structural Identifiers
SMILESC1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.OS(=O)(=O)O
InChIInChI=1S/2C14H18N6O.H2O4S/c2*15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21;1-5(2,3)4/h2*1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19);(H2,1,2,3,4)/t2*8-,10+;/m11./s1
InChIKeyWMHSRBZIJNQHKT-FFKFEZPRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid
SolubilityIn water, 77,000 mg/l @ 25 °C

Structure & Identifiers


Interactive Chemical Structure Model





Abacavir Sulfate (CAS 188062-50-2): A Distinct Guanosine Analog NRTI with Unique Pharmacogenomic and Pharmacokinetic Properties


Abacavir sulfate is a nucleoside reverse transcriptase inhibitor (NRTI) that acts as a guanosine analog . It is the only 2'-deoxyguanosine analog within the NRTI class [1]. Abacavir sulfate is a prodrug that undergoes intracellular phosphorylation to its active moiety, carbovir triphosphate (CBV-TP), which competitively inhibits HIV-1 reverse transcriptase and causes chain termination [2]. Unlike many other NRTIs, abacavir possesses a cyclopentene moiety in place of the typical ribose sugar, which contributes to its distinct resistance profile and metabolic activation pathway [2].

Why Abacavir Sulfate Cannot Be Interchanged with Other NRTIs Without Evidence-Based Justification


Despite belonging to the same NRTI class, abacavir sulfate is not freely interchangeable with other nucleoside analogs such as lamivudine (3TC), zidovudine (AZT), or tenofovir disoproxil fumarate (TDF) due to three critical differentiating factors: (1) its unique hypersensitivity risk linked to the HLA-B*5701 allele, which mandates mandatory genetic screening before use [1]; (2) its distinct intracellular pharmacokinetic profile, characterized by an 18–20 hour half-life of its active triphosphate metabolite CBV-TP, which is intermediate between lamivudine-TP (16–19 hours) and tenofovir-DP (≥150 hours) [2][3]; and (3) its specific resistance mutation signature (K65R, L74V, Y115F, M184V) that differs from the thymidine analog mutation pathways associated with zidovudine [4]. These non-overlapping properties mean that substitution without consideration of these factors can lead to either preventable adverse events or suboptimal virologic outcomes, underscoring the need for precise selection based on quantifiable differentiation.

Quantitative Differentiation of Abacavir Sulfate from Comparator NRTIs: Head-to-Head Evidence for Procurement and Selection


Pharmacogenomic Mandate: HLA-B*5701 Allele Screening Prevents Abacavir Hypersensitivity with High Predictive Accuracy

Abacavir sulfate is uniquely associated with a hypersensitivity reaction (HSR) that is strongly linked to the HLA-B*5701 allele. A large, prospective, randomized, double-blind trial demonstrated that HLA-B*5701 screening eliminated immunologically confirmed HSR (0.0% in the screening group vs. 2.7% in the control group, P<0.001), with a negative predictive value of 100% [1]. The test exhibits a clinical sensitivity of 98% and specificity of 99% for immunologically confirmed HSR [2]. No other NRTI (e.g., lamivudine, zidovudine, tenofovir) carries a comparable pharmacogenomic requirement or risk profile.

Pharmacogenomics Adverse Drug Reaction Prevention HLA Typing

Intracellular Triphosphate Half-Life: Abacavir's Active Metabolite Exhibits Intermediate Duration Relative to Lamivudine and Tenofovir

The active intracellular triphosphate metabolite of abacavir, carbovir triphosphate (CBV-TP), has a median half-life of 18 hours (range 12-19 hours) [1]. This is substantially shorter than tenofovir diphosphate (TFV-DP; median 150 hours, range 60 to >175 hours) but comparable to lamivudine triphosphate (3TC-TP; 16-19 hours) [1][2]. The 20.6-hour steady-state geometric mean terminal half-life of CBV-TP supports once-daily dosing of abacavir, a regimen that is pharmacokinetically non-inferior to twice-daily administration [2][3].

Intracellular Pharmacokinetics NRTI Metabolism Dosing Interval

Immunologic Recovery: Superior CD4+ Cell Count Increase with Abacavir versus Zidovudine in Treatment-Naïve Adults

In a multicenter, randomized, double-blind, noninferiority trial of 649 antiretroviral-naïve HIV-infected adults, the abacavir-based regimen (abacavir + lamivudine + efavirenz) resulted in a significantly greater CD4+ cell count increase at week 48 compared to the zidovudine-based regimen (zidovudine + lamivudine + efavirenz) [1]. Both regimens demonstrated comparable virologic suppression (70% vs. 69% with HIV-1 RNA <50 copies/mL), confirming noninferiority in viral load reduction.

Clinical Efficacy CD4+ Cell Count Immune Reconstitution

Solubility Profile: Aqueous Solubility of Abacavir Sulfate Facilitates Formulation Flexibility and In Vitro Assay Compatibility

Abacavir sulfate exhibits high aqueous solubility (36 mg/mL in water at 25°C), whereas it is practically insoluble in DMSO and ethanol [1]. This solubility profile is advantageous for aqueous-based formulations and in vitro biological assays that require water-soluble compounds, distinguishing it from less water-soluble NRTIs like tenofovir disoproxil fumarate (which requires salt formation for adequate solubility) [2].

Physicochemical Properties Formulation Science In Vitro Assays

Optimal Research and Industrial Application Scenarios for Abacavir Sulfate Based on Verified Differentiation


Clinical Development and Pharmacogenomic Studies Requiring HLA-B*5701 Stratification

Abacavir sulfate is uniquely suited for clinical trials and pharmacogenomic research that aim to prospectively evaluate HLA-B*5701 allele status as a predictive biomarker for drug hypersensitivity. Its mandatory screening requirement provides a built-in stratification tool, enabling robust studies on personalized medicine approaches in HIV therapy. This application leverages the well-established 100% negative predictive value and high sensitivity/specificity of HLA-B*5701 testing [1][2].

Preclinical Pharmacology Studies Investigating Intracellular Nucleotide Analog Pharmacokinetics

Due to its distinct intracellular triphosphate half-life of approximately 18–20 hours [1][2], abacavir sulfate serves as an ideal model compound for studies examining the relationship between intracellular active metabolite persistence and antiviral efficacy. Its intermediate half-life, relative to other NRTIs like tenofovir (150 hours) and lamivudine (16–19 hours), makes it a valuable comparator for understanding the impact of intracellular pharmacokinetics on dosing interval optimization and resistance development [1].

Formulation Development and Excipient Compatibility Studies Leveraging High Aqueous Solubility

The high aqueous solubility of abacavir sulfate (36 mg/mL) simplifies the development of oral solutions, pediatric formulations, and fixed-dose combinations [1][2]. Researchers focused on formulation science can utilize this property to explore novel excipient systems, such as sustained-release matrices or stability-enhancing buffer salts, while avoiding the solubility limitations encountered with less water-soluble NRTIs. This characteristic is particularly valuable for developing formulations intended for resource-limited settings where refrigeration may not be guaranteed.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Abacavir Sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.